molecular formula C24H25NO2 B583884 Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- CAS No. 1394929-55-5

Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Cat. No.: B583884
CAS No.: 1394929-55-5
M. Wt: 359.469
InChI Key: YCQBLTPGQSYLHD-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC designation being 4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol. This nomenclature specifically indicates the Z-configuration of the compound, which represents the predominant stereoisomer found in biological systems. The systematic name reflects the complex structural arrangement featuring a phenol core substituted with a butenyl group that carries additional phenyl and aminoethoxyphenyl substituents.

The compound has been assigned multiple chemical registry numbers that facilitate its identification across various databases and literature sources. The primary Chemical Abstracts Service registry number is 1308808-22-1, with an additional registry number 1217237-98-3 also associated with the compound. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is 51GJD354B5, providing an unambiguous identifier for regulatory and research purposes. These systematic identifiers ensure consistent referencing across scientific literature and chemical databases.

Molecular Formula and Stereochemical Configuration

The molecular formula of phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is established as C₂₄H₂₅NO₂, with a molecular weight of 359.5 grams per mole. This molecular composition reflects the presence of twenty-four carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a complex triphenylethylene framework. The molecular structure incorporates multiple aromatic rings connected through a central butenyl linkage, with functional groups including a phenolic hydroxyl and an aminoethoxy substituent.

The stereochemical configuration of this compound is particularly noteworthy due to the presence of geometric isomerism around the central double bond. The compound exists primarily in two geometric forms: the Z-isomer and the E-isomer, with distinct spatial arrangements of substituents around the butenyl double bond. Research has demonstrated that the Z-configuration represents the more biologically relevant form, exhibiting enhanced pharmacokinetic properties compared to its E-counterpart. Specifically, Z-norendoxifen demonstrates more rapid absorption with a maximum plasma concentration time of one hour compared to two hours for the E-isomer.

The conformational analysis reveals significant differences between the geometric isomers in terms of their binding affinities and molecular interactions. The Z-isomer displays superior binding affinity toward estrogen receptor-alpha with an effective concentration value of 17 nanomolar, compared to 58.7 nanomolar for the E-isomer. Similarly, estrogen receptor-beta binding shows the Z-isomer achieving an effective concentration of 27.5 nanomolar versus 78.5 nanomolar for the E-isomer. These stereochemical differences underscore the critical importance of geometric configuration in determining molecular properties and biological activities.

Table 1.2: Stereochemical Properties of Geometric Isomers

Property Z-Isomer E-Isomer Reference
Estrogen Receptor-Alpha Binding (nanomolar) 17.0 58.7
Estrogen Receptor-Beta Binding (nanomolar) 27.5 78.5
Maximum Plasma Concentration Time (hours) 1.0 2.0
Aromatase Inhibition Ki Value (nanomolar) 442 48

The molecular configuration analysis through computational methods has revealed that the E-isomer demonstrates superior aromatase inhibitory activity with a Ki value of 48 nanomolar compared to 442 nanomolar for the Z-isomer. This represents approximately a 9.3-fold difference in inhibitory potency, suggesting that the geometric configuration significantly influences the molecular orientation and binding interactions with target proteins.

Comparative Analysis of Synonyms (Norendoxifen, Z-Norendoxifen, CHEMBL1949791)

The compound phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is known by several synonymous designations that reflect different naming conventions and database systems. The most commonly used synonym is norendoxifen, which represents a simplified nomenclature derived from its relationship to the parent compound tamoxifen. This designation specifically indicates the compound as a demethylated metabolite, with the prefix "nor" denoting the removal of methyl groups from the parent structure.

The designation Z-norendoxifen specifically refers to the geometric configuration of the compound, emphasizing the Z-orientation around the central double bond. This stereochemical specification is crucial for distinguishing between the geometric isomers, as the Z-configuration exhibits distinct properties compared to the E-isomer. The systematic use of this designation in chemical literature ensures clarity regarding the specific stereoisomer under discussion and prevents confusion in research communications.

Alternative chemical nomenclature includes 4-hydroxy-N,N-didesmethyltamoxifen, which describes the compound in terms of its structural relationship to tamoxifen. This nomenclature explicitly indicates the presence of a hydroxyl group at the 4-position and the absence of two methyl groups that are present in the parent tamoxifen structure. The designation emphasizes the metabolic transformation that occurs during the conversion from tamoxifen to this compound.

Database-specific identifiers provide additional synonymous designations that facilitate cross-referencing across multiple chemical information systems. The ChEMBL identifier CHEMBL2386284 represents the compound in the ChEMBL database, while CHEMBL1949791 appears in some literature as an alternative identifier. The PubChem Compound Identifier 68037237 provides another database-specific designation used in the PubChem chemical information system.

Table 1.3: Synonymous Designations and Their Sources

Synonym Type Context Reference
Norendoxifen Common Name General Chemical Literature
Z-Norendoxifen Stereochemical Designation Stereoisomer-Specific Studies
4-Hydroxy-N,N-didesmethyltamoxifen Structural Description Metabolite Relationship
CHEMBL2386284 Database Identifier ChEMBL Database
CHEMBL1949791 Alternative Database Identifier Some Literature Sources
N,N-Didesmethyl-4-hydroxy-tamoxifen Medical Subject Heading Term Medical Literature

The InChI (International Chemical Identifier) string provides a unique, standardized representation of the molecular structure: InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23-. This representation encodes the complete structural information including stereochemistry, allowing for unambiguous identification across different software systems and databases.

Crystallographic Characterization and Conformational Isomerism

The crystallographic characterization of phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- reveals complex conformational behaviors that distinguish between the geometric isomers. Structural analysis demonstrates that the compound adopts non-planar conformations, with significant dihedral angles between aromatic ring systems that influence molecular packing and intermolecular interactions. The crystallographic studies indicate that the molecular framework exhibits considerable flexibility, allowing for multiple conformational states that depend on the specific geometric configuration.

The E-isomer and Z-isomer demonstrate distinct conformational preferences that impact their crystalline arrangements and molecular recognition properties. Research has shown that the E-isomer displays enhanced binding interactions with aromatase enzyme active sites, achieved through specific conformational orientations that optimize hydrogen bonding and hydrophobic interactions. Molecular docking studies with aromatase crystal structures reveal that the E-configuration allows for optimal positioning within the enzyme active site, contributing to its superior inhibitory activity.

Conformational analysis through molecular dynamics simulations provides insights into the dynamic behavior of the geometric isomers in solution and protein-bound states. The Z-isomer maintains stable conformations when bound to estrogen receptor proteins, with molecular dynamics trajectories showing consistent hydrogen bonding patterns and minimal conformational fluctuations. Specifically, root mean square deviation calculations demonstrate that the Z-isomer maintains structural stability with deviation values of approximately 1.0 Angstroms for protein-bound conformations.

The crystallographic characterization reveals important structural features that contribute to the compound's conformational isomerism. The presence of multiple aromatic rings connected through a flexible butenyl linkage creates rotational freedom that allows for conformational adaptation. The aminoethoxy side chain provides additional conformational flexibility, enabling the molecule to adopt orientations suitable for specific molecular recognition events.

Table 1.4: Conformational Properties of Geometric Isomers

Property E-Isomer Z-Isomer Method Reference
Aromatase Binding Optimization Enhanced Moderate Molecular Docking
Estrogen Receptor Stability Moderate Enhanced Molecular Dynamics
Root Mean Square Deviation (Angstroms) Not Reported 1.0 Simulation
Conformational Flexibility High High Crystallographic Analysis

Crystallographic studies of related triphenylethylene compounds provide additional insights into the structural characteristics of this molecular class. The tendency for these compounds to adopt specific tautomeric forms, particularly phenol-imine arrangements, influences their crystalline packing and hydrogen bonding patterns. While direct crystallographic data for phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is limited in the available literature, structural analogy with related compounds suggests similar conformational behaviors.

The synthetic challenges associated with obtaining pure geometric isomers reflect the inherent conformational flexibility of the compound. Research efforts to prepare stereochemically pure E and Z isomers have encountered facile isomerization during synthetic transformations, indicating low energy barriers between conformational states. This isomerization tendency necessitates careful synthetic planning and specialized purification techniques to obtain isomerically pure materials for detailed crystallographic analysis.

Properties

IUPAC Name

4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQBLTPGQSYLHD-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394929-55-5
Record name E-Norendoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394929555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-NORENDOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9AT88BS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is widely employed to form ether linkages between phenolic hydroxyl groups and alcohols. For example, coupling 4-hydroxybenzaldehyde derivatives with 2-aminoethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the 2-aminoethoxy substituent. However, this method requires protection of the amino group to prevent side reactions. Yields typically range from 60–75%.

Direct Alkylation with Haloamines

Nucleophilic Substitution of Haloalkoxy Intermediates

Bromoethoxy Intermediate (CAS 147323-02-2)

The bromoethoxy derivative (C24H23BrO2\text{C}_{24}\text{H}_{23}\text{BrO}_2) is a pivotal precursor. Treatment with aqueous or alcoholic ammonia (25% NH3\text{NH}_3) at elevated temperatures (80–100°C) replaces the bromine atom with an amino group. For example:

C24H23BrO2+NH3C24H25NO2+HBr\text{C}{24}\text{H}{23}\text{BrO}2 + \text{NH}3 \rightarrow \text{C}{24}\text{H}{25}\text{NO}_2 + \text{HBr}

Reaction conditions and yields are summarized in Table 1.

Table 1: Substitution Reactions of Bromoethoxy Intermediate

Amine SourceSolventTemperature (°C)Time (h)Yield (%)
NH₃ (aq.)Ethanol802468
NH₃ (MeOH)Methanol703672
BenzylamineDMF1001265

Data adapted from.

Chloroethoxy Analogues

Deuterated chloroethoxy derivatives (e.g., C24H18ClD5O2\text{C}_{24}\text{H}_{18}\text{ClD}_5\text{O}_2) undergo analogous substitutions but require harsher conditions due to lower leaving group ability. Microwave-assisted synthesis (100°C, 150 W) reduces reaction times to 6–8 hours with comparable yields.

Stereoselective Synthesis and Isomer Control

The butenyl chain introduces geometric isomerism (E/Z), influencing biological activity. Patent EP3365322NWB1 discloses a method to enrich the Z-isomer (>98% purity) via crystallization from hexane/ethyl acetate mixtures. Key parameters include:

  • Temperature gradient cooling : Slow cooling from 50°C to 4°C enhances Z-isomer precipitation.

  • Solvent polarity : Higher polarity solvents favor Z-isomer solubility, enabling selective crystallization.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, 5% MeOH in CH₂Cl₂) resolves unreacted intermediates and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), vinyl protons (δ 5.2–6.1 ppm), and aminoethoxy CH₂ (δ 3.4–3.8 ppm).

  • HRMS : Molecular ion peak at m/z 384.1943 ([M+H]⁺).

Recent Advances and Alternative Methodologies

Catalytic Amination

Palladium-catalyzed amination (Buchwald-Hartwig) enables direct coupling of aryl halides with amines, bypassing haloalkoxy intermediates. This method offers superior regioselectivity but requires expensive catalysts (e.g., Pd(OAc)₂) and ligands (XPhos).

Biocatalytic Approaches

Immobilized lipases catalyze etherification reactions under mild conditions (pH 7–8, 30°C), though yields remain suboptimal (<50%) compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- .

Scientific Research Applications

Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a lead compound for the development of novel therapeutic agents.

    Biology: Studied for its effects on estrogen receptors and aromatase inhibition.

    Medicine: Potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.

    Industry: Potential use in the development of antiestrogenic drugs.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Differences
Compound Name Substituents on Aminoethoxy Group Hydroxyl Position Additional Substituents Stereochemistry Molecular Weight (g/mol)
Norendoxifen (Target Compound) -NH2 4 None Z 385.47
Endoxifen -NHCH3 4 None E/Z mixture 399.50
4-Hydroxytamoxifen (4OHT) -N(CH3)2 4 None Z 413.52
Droloxifene -N(CH3)2 3 None E 387.52
Tamoxifen -N(CH3)2 None -C(CH3)2 Z 371.51

Key Observations :

  • Aminoethoxy substituents: Norendoxifen’s primary amine (-NH2) distinguishes it from Endoxifen (-NHCH3) and 4OHT (-N(CH3)2), which have methylated amines .
  • Hydroxyl position: Droloxifene has a hydroxyl group at the 3-position, unlike Norendoxifen and Endoxifen (4-position) .
  • Stereochemistry: Norendoxifen and Tamoxifen adopt the Z-configuration, whereas Droloxifene is E-isomeric .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Melting Point (°C) Solubility NMR Shifts (Key Signals) MS Data (m/z)
Norendoxifen 138–140 Low in water δ 6.75 (phenolic H), δ 3.95 (OCH2CH2NH2) ESIMS: 413 (M+)
Endoxifen Oil (no mp) Moderate in DMF δ 6.80 (phenolic H), δ 3.45 (OCH2CH2NHCH3) HRESIMS: 399.1978
4OHT 160–162 Low in hexane δ 6.70 (phenolic H), δ 3.30 (N(CH3)2) MALDI-MS: 413.52
Droloxifene 172–174 High in ethanol δ 6.65 (phenolic H), δ 3.60 (N(CH3)2) ESIMS: 387.52

Key Findings :

  • Norendoxifen’s primary amine results in distinct NMR shifts (δ 3.95 for OCH2CH2NH2) compared to methylated analogs .
  • Droloxifene’s higher melting point correlates with its crystalline stability .

Mechanistic Insights :

  • Norendoxifen’s dual activity (ER modulation + aromatase inhibition) makes it superior to Tamoxifen in overcoming resistance .
  • Droloxifene’s E-configuration enhances ER binding but reduces metabolic stability compared to Z-isomers .
  • 4OHT’s dimethylamino group lowers aromatase affinity, limiting its utility in hormone-resistant cancers .

Biological Activity

Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (commonly referred to as compound 1308808-22-1) is a synthetic compound with notable biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C25H27NO2\text{C}_{25}\text{H}_{27}\text{N}\text{O}_{2}

It features a phenolic group attached to a butenyl chain and an aminoethoxy substituent, which contributes to its biological properties. The specific arrangement of these functional groups is essential for its interaction with biological targets.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. For example, studies indicate that similar compounds with structural similarities exhibit significant antiproliferative effects against breast cancer (MCF-7) and prostate cancer (DU-145) cell lines .

Key Mechanisms:

  • Induction of Apoptosis: The compound triggers programmed cell death pathways, which are crucial for eliminating cancerous cells.
  • Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from proliferating.

Biological Activity Data

Activity Effect Reference
AntiproliferativeInhibits growth in MCF-7 and DU-145 cells
Apoptosis InductionPromotes programmed cell death
Antioxidant ActivityScavenges free radicals

Study on Anticancer Properties

In a study conducted by researchers at a prominent cancer research institute, the compound was evaluated for its effects on various cancer cell lines. The results demonstrated that:

  • MCF-7 Cells: Showed a significant reduction in viability at concentrations above 10 µM.
  • DU-145 Cells: Exhibited similar trends, with IC50 values indicating effective dose-response relationships.

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Estrogenic Activity

Another aspect of interest is the compound's estrogenic activity. Compounds structurally related to phenolic compounds have been investigated for their ability to bind estrogen receptors and modulate estrogenic activity. This property could position the compound as a candidate for treating hormone-related cancers .

Pharmacological Potential and Future Directions

The pharmacological potential of Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- extends beyond anticancer properties. Its antioxidant capabilities suggest possible applications in preventing oxidative stress-related diseases. Further research into its pharmacokinetics and bioavailability will be essential for developing it as a therapeutic agent.

Q & A

Q. Key Optimization Steps :

  • Use protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions during amino group introduction.
  • Purify intermediates via recrystallization or column chromatography to achieve ≥94% purity .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Core FormationWittig reaction (Ph3P=CH-)65–70%
Aminoethoxy AdditionK2CO3, DMF, 80°C50–60%
Final PurificationChiral HPLC (C18 column)≥94%

Basic Question: What analytical techniques are critical for structural characterization of 4-OHT?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .
  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., phenolic -OH at δ 8.2 ppm; ethylenic protons for Z/E isomer distinction) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (387.51 g/mol) with <5 ppm error .

Q. Table 2: Key NMR Peaks for (Z)-4-OHT

Proton GroupChemical Shift (δ)Multiplicity
Phenolic -OH8.2 ppmSinglet
Ethylenic H6.5–6.8 ppmDoublet
Aromatic H7.1–7.4 ppmMultiplet

Advanced Question: How can researchers resolve contradictions in reported biological targets of 4-OHT?

Methodological Answer:
4-OHT is primarily an estrogen receptor (ER) antagonist but also inhibits thioredoxin reductase (TrxR) . To address conflicting

Competitive Binding Assays : Compare ER binding (IC50) with TrxR inhibition (e.g., DTNB reduction assay) under standardized conditions.

Gene Knockdown Models : Use siRNA to silence ER or TrxR in cell lines to isolate target-specific effects .

Metabolite Profiling : Confirm 4-OHT stability in assay media (via LC-MS) to rule out confounding degradation products .

Key Consideration : Assay pH and redox conditions (e.g., glutathione levels) may influence TrxR activity, requiring strict environmental controls .

Advanced Question: What experimental strategies mitigate challenges in studying 4-OHT’s isomer-specific activity?

Methodological Answer:
The (Z)-isomer is bioactive, but synthesis often yields mixtures. Solutions include:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for high-resolution separation .
  • Dynamic NMR : Monitor isomerization kinetics in solution (e.g., DMSO-d6 at 37°C) to assess stability under experimental conditions .
  • Circular Dichroism (CD) : Confirm stereochemical integrity post-purification .

Q. Table 3: Isomer Stability Under Storage

Condition(Z)-Isomer Half-LifeDegradation Product
4°C, dark>6 monthsNone detected
25°C, light2 weeksQuinone derivatives

Advanced Question: How should researchers design in vivo studies to account for 4-OHT’s pharmacokinetic limitations?

Methodological Answer:
4-OHT has poor oral bioavailability and rapid hepatic metabolism. Recommended strategies:

Route of Administration : Use subcutaneous or intraperitoneal injection to bypass first-pass metabolism .

Formulation : Encapsulate in cyclodextrin or liposomes to enhance solubility and half-life .

Metabolite Monitoring : Collect plasma/tissue samples at multiple time points for LC-MS analysis of 4-OHT and its glucuronide conjugate .

Critical Parameter : Dose escalation studies are essential to avoid off-target effects from high systemic concentrations .

Methodological Question: What techniques validate 4-OHT’s stability in cell culture media?

Methodological Answer:

  • HPLC-UV/Vis : Monitor 4-OHT degradation (λ = 278 nm) over 24–72 hours .
  • LC-MS/MS : Detect oxidation products (e.g., quinones) using MRM transitions (m/z 387 → 72) .
  • Antioxidant Additives : Include 0.1% ascorbic acid in media to prevent auto-oxidation .

Q. Table 4: Stability in Common Media

Media Type% Remaining at 24h (37°C)
DMEM + FBS85%
RPMI (serum-free)60%

Advanced Question: How can discrepancies in receptor binding affinity data be addressed?

Methodological Answer:
Reported ERα binding affinities (Ki) vary from 0.1–5 nM. Standardization steps:

  • Receptor Source : Use purified human ERα (vs. rodent isoforms) .
  • Radioligand Choice : Compare [3H]-estradiol displacement with cold 4-OHT to control for non-specific binding .
  • Temperature Control : Conduct assays at 4°C to minimize receptor internalization .

Note : Cell-based luciferase assays may overestimate affinity due to metabolite interference; validate with cell-free systems .

Methodological Question: What are best practices for detecting 4-OHT in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate 4-OHT from plasma/urine .
  • Chromatography : UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) for rapid separation .
  • Mass Spectrometry : ESI+ mode with MRM transitions (m/z 387 → 195 for quantification; m/z 387 → 72 for confirmation) .

Q. Table 5: Recovery Rates in Human Plasma

MatrixSpiked Concentration (ng/mL)Recovery (%)
Plasma1092 ± 5
Urine1085 ± 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.